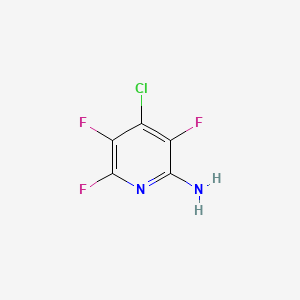

4-Chloro-3,5,6-trifluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5,6-trifluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRMLGNDGPCZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1N)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500778 | |

| Record name | 4-Chloro-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63489-56-5 | |

| Record name | 4-Chloro-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Chloro 3,5,6 Trifluoropyridin 2 Amine and Its Precursors

Methodologies for Constructing the Polyhalogenated Pyridine (B92270) Core

The foundational step in synthesizing the target molecule is the construction of a pyridine ring bearing multiple halogen atoms. This core structure serves as the scaffold upon which the desired functional groups are installed.

The introduction of halogen atoms onto a pyridine ring is challenging due to the ring's electron-deficient character, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions. nih.gov Such reactions often necessitate harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids, and may result in mixtures of regioisomers. chemrxiv.org

To overcome these limitations, several strategies have been developed:

N-Oxide Activation: A common approach involves the initial conversion of pyridine to its N-oxide. This modification activates the 4-position for selective nitration. The resulting nitropyridine N-oxide can then be treated with reagents like phosphorus oxyhalides (POX₃) to install halogens. nih.gov

Direct Halogenation of Activated Pyridines: Pyridines bearing electron-donating groups can be halogenated under milder conditions. chemrxiv.org However, for producing polyhalogenated systems, more robust methods are required.

Phosphine-Mediated Halogenation: An alternative method involves the use of specially designed phosphine (B1218219) reagents. These reagents can be installed at the 4-position of the pyridine ring to form phosphonium (B103445) salts, which are subsequently displaced by halide nucleophiles, allowing for halogenation under milder conditions. nih.govresearchgate.net

Fluorination Methods: The direct fluorination of pyridines is a specialized field. While challenging, methods exist such as the use of AgF₂ for direct 2-fluorination. acs.org More commonly, fluorine atoms are introduced by halogen exchange (HALEX) reactions, where a chlorinated precursor, such as pentachloropyridine (B147404), is treated with a fluoride (B91410) source like potassium fluoride (KF) in an aprotic polar solvent (e.g., sulfolane) at high temperatures. guidechem.com This allows for the stepwise replacement of chlorine atoms with fluorine. For instance, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be converted to 3-Chloro-2,4,5,6-tetrafluoropyridine (B156645) using anhydrous potassium fluoride. guidechem.com

Table 1: Selected Halogenation and Fluorination Methods for Pyridine

| Method | Reagents | Position Selectivity | Reference |

|---|---|---|---|

| Electrophilic Halogenation | Elemental Halide + Lewis/Brønsted Acid | 3-selective, often mixtures | chemrxiv.org |

| From Pyridine N-Oxide | 1. Nitration 2. POX₃ (X=Cl, Br) | 4-selective | nih.gov |

| Phosphine-Mediated | Designed Phosphines + Halide Nucleophile | 4-selective | nih.govresearchgate.net |

| Direct C-H Fluorination | AgF₂ | 2-selective | acs.org |

Introducing an amino group onto the pyridine ring can be achieved through several distinct chemical pathways.

Chichibabin Reaction: This classic reaction involves the direct amination of pyridine or its derivatives using sodium amide (NaNH₂) or potassium amide (KNH₂) to produce 2-aminopyridines. wikipedia.orgscientificupdate.comslideshare.net The mechanism is a nucleophilic addition of the amide anion followed by the elimination of a hydride ion. scientificupdate.comyoutube.com The reaction can be conducted at high temperatures in solvents like xylene or at low temperatures in liquid ammonia (B1221849). scientificupdate.com

Metal-Catalyzed Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for C-N bond formation on halo-pyridines. However, these methods often require expensive palladium catalysts, which can be undesirable in pharmaceutical production. acs.org

Base-Promoted Amination: An environmentally benign approach for the selective amination of polyhalogenated pyridines has been developed using a base, such as sodium tert-butoxide (NaOtBu), in water. acs.orgnih.gov This method can selectively aminate the 2-position of various polyhalogenated pyridines, including chlorinated pyridines. acs.org

Via Phosphonium Salts: A strategy involving the conversion of pyridines into phosphonium salt derivatives, which then react with sodium azide (B81097), offers another route to amination. nih.gov This process is noted for its precise regioselectivity. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of 4-Chloro-3,5,6-trifluoropyridin-2-amine

The SNAr mechanism is the most critical pathway for the synthesis of this compound from a suitable polyhalogenated precursor. The inherent electron deficiency of the pyridine ring, amplified by the inductive effect of multiple halogen atoms, makes it highly susceptible to attack by nucleophiles.

The SNAr reaction on pyridines proceeds via a two-step addition-elimination mechanism. youtube.comnih.gov

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer adduct. wikipedia.org

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of a leaving group from the same carbon atom that was attacked.

The presence of the electronegative nitrogen atom in the pyridine ring plays a crucial role. It withdraws electron density, activating the ring for nucleophilic attack. youtube.com This activation is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom. youtube.comyoutube.comvaia.com Resonance structures of the intermediate complex show that the negative charge can be delocalized onto the ring nitrogen when the attack occurs at these positions, leading to significant stabilization of the intermediate and a lower activation energy for the reaction. youtube.comvaia.com Attack at the meta (C3, C5) positions does not allow for this stabilization, making substitution at these sites much less favorable. youtube.com Pyridinium (B92312) salts are even more reactive towards SNAr than neutral pyridines due to the additional positive charge on the nitrogen. youtube.com

In a polyhalogenated pyridine, the site of nucleophilic attack is determined by several factors, leading to high regioselectivity.

Electronic Activation: As discussed, the C2, C4, and C6 positions are electronically activated by the ring nitrogen.

Leaving Group Ability: In SNAr reactions, fluoride is typically a better leaving group than chloride or bromide. nih.gov This is because the rate-determining step is often the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.

Substituent Effects: The presence of other substituents on the ring can influence regioselectivity through steric hindrance or additional electronic effects. researchgate.netresearchgate.net For example, in the reaction of 3-substituted 2,6-dichloropyridines with a nucleophile, bulky 3-substituents can direct the attack towards the less hindered 6-position. researchgate.net Computational studies have also shown that non-covalent interactions, such as hydrogen bonding between a substituent and the incoming nucleophile, can direct the regiochemical outcome. wuxiapptec.com

For a precursor like 4-chloro-2,3,5,6-tetrafluoropyridine (B1280149), SNAr with an amine nucleophile would be expected to occur preferentially at the C2 or C6 positions, displacing a fluorine atom, due to the activating effect of both the ring nitrogen and the superior leaving group ability of fluoride.

The final step in synthesizing this compound involves the direct introduction of an amino group at the C2 position of a suitable polyhalogenated precursor via an SNAr reaction with ammonia or a related amine nucleophile.

A highly efficient and selective method for the 2-amination of polyhalogenated pyridines has been demonstrated using a base like sodium tert-butoxide in water as the solvent. acs.org This system allows for the regioselective functionalization at the ortho position of the pyridine ring. acs.org For the synthesis of the target compound, a precursor such as 4-chloro-2,3,5,6-tetrafluoropyridine would be treated with an ammonia source under such conditions. The nucleophilic attack would occur preferentially at the C2 (or C6) position, displacing a fluoride ion to yield this compound.

A related synthesis highlights the principles of regioselectivity: the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with aqueous ammonia results in the selective substitution of the fluorine atom at the C4 position, yielding 4-amino-3-chloro-2,5,6-trifluoropyridine. guidechem.com This demonstrates that while the C4 position is also highly activated, specific substrate and reaction conditions can be tuned to favor substitution at the desired C2 position.

Table 2: Example of Direct Amination via SNAr

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloro-2,4,5,6-tetrafluoropyridine | 25% Ammonia Water | 60 °C, 2.5 h | 4-amino-3-chloro-2,5,6-trifluoropyridine | 91% | guidechem.com |

This data illustrates that direct amination on polyhalogenated pyridines is a high-yielding and regioselective process, providing a viable route to the target compound, this compound, from an appropriately substituted precursor.

Influence of Reaction Conditions on SNAr Efficiency (e.g., Temperature, Solvent Polarity)

The efficiency of Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone for modifying polyhalogenated pyridines, is profoundly influenced by reaction conditions such as temperature and solvent polarity. For electron-deficient substrates like those in the pyridine series, these parameters are critical in controlling reaction rates and selectivity.

Temperature: Elevated temperatures are often necessary to overcome the activation energy of SNAr reactions, particularly when using less reactive nucleophiles or when the leaving group is less labile. For instance, SNAr fluorination of chloropicolinate substrates can require temperatures exceeding 130°C. acs.org This is often due to the low concentration of the active nucleophile under certain conditions. acs.org However, the use of highly reactive reagents, such as anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), can enable these reactions to proceed efficiently even at room temperature. acs.org Conversely, for highly activated substrates, lower temperatures may be sufficient and can help to minimize side reactions or decomposition of the starting material and product. acs.org For some reactions involving unreactive nucleophile/electrophile pairs, heating in pressurized vessels, often using microwave irradiation for smaller scales or continuous flow reactors for larger scales, allows for operation at temperatures above the solvent's boiling point, which can significantly increase reaction rates. acsgcipr.org

Solvent Polarity: The choice of solvent is crucial. Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethers like diglyme (B29089) and THF are commonly employed for SNAr reactions. acsgcipr.org These solvents are effective at solvating the cationic species without strongly solvating the anionic nucleophile, thereby enhancing its reactivity. Kinetic studies on substituted pyridines have demonstrated the significant effect of the solvent on reaction rates, with linear correlations observed between log(k) in different solvents like methanol (B129727) and DMSO. researchgate.net While dipolar aprotic solvents are often the first choice, SNAr reactions can proceed in a variety of other solvents, including alcohols and even non-polar solvents like toluene, especially when the reactants are highly reactive. acsgcipr.org In such cases, using a less polar solvent can sometimes prevent over-reaction on substrates with multiple leaving groups. acsgcipr.org The use of phase-transfer catalysts or crown ethers can also facilitate SNAr fluorination in aprotic solvents by improving the solubility and reactivity of fluoride salts. acs.org

The table below summarizes the general influence of these conditions on SNAr reactions.

| Parameter | Influence on SNAr Efficiency | Rationale & Examples |

|---|---|---|

| Temperature | Higher temperature generally increases reaction rate. | Overcomes activation energy. Required for less reactive substrates/nucleophiles. acs.org Can be mitigated with highly reactive reagents (e.g., anhydrous Me₄NF). acs.org High-pressure/temperature flow reactors can be used for unreactive pairs. acsgcipr.org |

| Solvent Polarity | Dipolar aprotic solvents (e.g., DMSO, DMF) are highly effective. | Stabilizes the charged Meisenheimer intermediate, accelerating the reaction. researchgate.net Less polar solvents may be used for highly reactive substrates to control selectivity. acsgcipr.org |

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed reactions provide powerful and versatile tools for the synthesis and functionalization of complex molecules like this compound. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under conditions often milder than classical methods.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium catalysis is preeminent in forming C-C and C-N bonds with high efficiency and functional group tolerance. sigmaaldrich.com

The Suzuki-Miyaura coupling , which joins an organoboron reagent with an organic halide, is a key method for creating C-C bonds. researchgate.netmdpi.com For a substrate like this compound, this reaction would typically target the C4-Cl bond for substitution with an aryl or vinyl group. The reactivity of halopyridines in Suzuki couplings is well-documented, with regioselectivity often being predictable. In related trihalogenated pyridopyrimidines, the C4 position has been shown to be the most reactive site for arylation. academie-sciences.fr The choice of catalyst, ligand, and base is critical for success, with Pd(PPh₃)₄ being a common catalyst. academie-sciences.fr

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing substituted aminopyridines. The synthesis of N³-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines highlights the challenges, such as potential chelation of the palladium catalyst by the adjacent amino group, which can hinder the reaction. nih.gov Overcoming these challenges often involves the use of specialized, bulky electron-rich phosphine ligands like RuPhos and BrettPhos, which promote the desired cross-coupling. nih.govrsc.org These catalyst systems have proven effective for coupling both primary and secondary amines with a wide range of heteroaryl halides, often with low catalyst loadings. rsc.orgnih.gov

The table below outlines typical conditions for these palladium-catalyzed reactions.

| Reaction | Typical Components | Example Conditions & Notes |

|---|---|---|

| Suzuki-Miyaura Coupling | Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ Ligand: SPhos, PPh₃ Base: Na₂CO₃, K₃PO₄ Solvent: Toluene, Ethanol, Dioxane | Used to form C-C bonds by coupling with boronic acids/esters. For polyhalogenated pyridines, reaction at the C4-Cl bond is often favored. academie-sciences.frchemrxiv.org |

| Buchwald-Hartwig Amination | Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Ligand: RuPhos, BrettPhos, BINAP, DPPF Base: NaOtBu, K₂CO₃, LiHMDS Solvent: Toluene, Dioxane, THF | Forms C-N bonds. Ligand choice is crucial for coupling with aminopyridines to avoid catalyst inhibition by the substrate's nitrogen atoms. nih.govnih.gov |

Copper-Catalyzed Reactions for Aminopyridine Synthesis

Copper-catalyzed reactions have re-emerged as a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. rsc.org These methods are particularly useful for the synthesis of aminopyridines from halo-pyridines. Research has shown that a copper(I)-based catalytic system, using inexpensive Cu₂O, can efficiently aminate bromopyridine derivatives with aqueous ammonia. rsc.orgresearchgate.net These reactions can be performed under relatively mild conditions (e.g., 60-100°C) in solvents like ethylene (B1197577) glycol. rsc.orgresearchgate.net The presence of electron-withdrawing groups on the pyridine ring generally facilitates these amination reactions. capes.gov.brrsc.org Beyond amination, copper catalysis is also employed in fluorination reactions, where a pyridyl directing group can be essential to stabilize the copper catalyst and promote the desired transformation. rsc.orgresearchgate.netrsc.org

Rhodium(III)-Catalyzed C-H Functionalization for Fluoropyridines

Rhodium(III)-catalyzed C-H functionalization has become a powerful strategy for the synthesis of complex, substituted heterocycles from simpler precursors. nih.gov This methodology allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. In the context of fluoropyridines, Rh(III) catalysis has been successfully used to construct multi-substituted 3-fluoropyridines. nih.gov A notable example involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a [Cp*RhCl₂]₂ complex. nih.gov A key challenge in these reactions is the potential for nucleophilic displacement of the fluorine substituent. This can be overcome by careful solvent selection, with non-hydroxylic solvents like ethyl acetate (B1210297) proving effective where traditional solvents like methanol would lead to undesired side products. nih.gov This approach provides a direct, one-step method to access highly functionalized fluoropyridines with predictable regioselectivity, even when using terminal alkynes. nih.gov

Innovative and Emerging Synthetic Methodologies

The field of organic synthesis is continually advancing, with new methodologies offering milder reaction conditions, higher efficiency, and novel reactivity. Photoredox catalysis represents a significant leap forward, particularly for the synthesis and derivatization of fluorinated aromatic compounds.

Photoredox-Catalyzed Aromatic Substitution and Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under exceptionally mild conditions. mdpi.comnih.gov This approach uses a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. researchgate.netnih.gov

This methodology is particularly well-suited for the functionalization of electron-deficient aromatic systems, such as polyfluorinated pyridines. Photoredox catalysis can facilitate nucleophilic aromatic substitution (SNAr) on substrates that are typically unreactive under thermal conditions. researchgate.net For example, reactions of aromatic halides bearing electron-withdrawing groups with tertiary amines can be achieved under blue light irradiation in the presence of an iridium catalyst. semanticscholar.org The proposed mechanism involves the generation of an aryl radical, which then reacts with the nucleophile. semanticscholar.org This strategy has been applied to introduce various fluorine-containing groups (e.g., CF₃) into aromatic and heteroaromatic rings. mdpi.comresearchgate.net The mild, controlled generation of radicals allows for high functional group tolerance, making photoredox catalysis a valuable tool for late-stage functionalization. nih.govvapourtec.com

The table below summarizes some photoredox strategies applicable to aromatic compounds.

| Reaction Type | Catalyst/Reagents | Transformation & Notes |

|---|---|---|

| Trifluoromethylation | Ru(bpy)₃Cl₂, Ir(ppy)₃; CF₃SO₂Cl or Togni reagent | Direct introduction of a -CF₃ group onto the aromatic ring via a radical mechanism. researchgate.net |

| Dealkylative Aromatic Substitution | Iridium photocatalyst; Tertiary amines | Substitution of a halide on an electron-deficient ring with a dialkylamino group from a tertiary amine. semanticscholar.org |

| C-H Amination | Acridinium photocatalyst; Cobalt co-catalyst | An oxidant-free method for cross-coupling of arenes with primary amines, evolving hydrogen gas. researchgate.net |

Microwave-Assisted Synthesis for Enhanced Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov The use of microwave irradiation can lead to a rapid increase in the internal temperature of the reactants and solvent, resulting in dramatically reduced reaction times and often improved product yields. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds. nih.gov

In the context of producing substituted pyridines and pyrimidines, microwave heating can facilitate key steps such as nucleophilic substitution. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully performed using microwave irradiation at temperatures between 120–140 °C, with reaction times as short as 15–30 minutes. nih.gov A similar approach could be envisioned for the amination of a suitable polychlorofluoropyridine precursor to yield this compound. The reaction would likely involve treating the precursor with an ammonia source in a suitable solvent under microwave irradiation. This method avoids the need for special catalysts and can be performed with either traditional heating or more efficiently with microwave assistance. nih.gov

The key benefits of employing microwave-assisted synthesis are the significant reduction in reaction time and the potential for higher product yields and purity, which aligns with the principles of process intensification. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Heterocyclic Reaction

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours | 15-30 minutes nih.gov |

| Energy Input | Indirect, slow heating | Direct, rapid heating nih.gov |

| Yield | Often lower | Generally higher nih.gov |

| Side Reactions | More prevalent due to long reaction times | Minimized due to shorter reaction times |

Continuous Flow Synthesis Protocols

For the synthesis of this compound, a multi-step continuous flow protocol could be designed. This would involve pumping the starting materials, such as a perfluorinated or polychlorofluorinated pyridine, and the aminating agent through separate channels into a mixing zone and then into a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion to the desired product. Subsequent modules in the flow path could perform in-line purification, such as liquid-liquid extraction or chromatography, to deliver a continuous stream of the purified product.

This approach is particularly advantageous when dealing with highly reactive intermediates or exothermic reactions, as the small volume of the reactor at any given time minimizes safety risks. mdpi.com Flow chemistry has been successfully applied to the total synthesis of various active pharmaceutical ingredients, demonstrating its robustness and efficiency. mdpi.comrsc.orgresearchgate.netrsc.org The development of a continuous flow process for this compound would allow for on-demand production with high consistency and purity.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into chemical synthesis is essential for sustainable manufacturing. These principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances. carlroth.com Key areas of focus include the use of safer solvents, maximizing atom economy, and minimizing waste. carlroth.com

Utilization of Environmentally Benign Solvents and Reagents

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Traditional solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and various chlorinated hydrocarbons are effective but pose significant health and environmental risks.

In recent years, a range of greener alternative solvents have been developed and commercialized. carlroth.com For the synthesis of this compound, replacing conventional solvents with these alternatives can drastically improve the environmental profile of the process. Examples of such green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been used to create more sustainable synthetic procedures for pharmaceuticals. mdpi.com Other promising alternatives to polar aprotic solvents like DMF include Dimethyl carbonate, Cyrene™, and N,N-Dimethyl lactamide. carlroth.com In some cases, reactions can be designed to proceed in water-based systems, for example, using a water-acetonitrile mixture for the selective substitution of chlorine atoms in chloro-triazines. researchgate.net The choice of a greener solvent must be carefully evaluated to ensure it provides adequate solubility for reagents and is compatible with the reaction conditions.

Table 2: Examples of Environmentally Benign Solvents and Their Conventional Counterparts

| Green Solvent | Conventional Counterpart | Key Advantages | Source |

| 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF), Dichloromethane | Derived from renewable resources, lower toxicity. | mdpi.com |

| Cyclopentyl methyl ether (CPME) | Diethyl ether, Dichloromethane | High boiling point, stability to peroxides. | mdpi.com |

| Dimethyl carbonate | Phosgene, DMF | Low toxicity, biodegradable. | carlroth.com |

| Cyrene™ | NMP, DMF | Biodegradable, derived from cellulose. | carlroth.com |

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. carlroth.com Synthetic routes with high atom economy are inherently less wasteful, as fewer atoms are converted into byproducts.

Designing synthetic pathways to this compound with high atom economy involves choosing reactions that maximize the incorporation of starting material atoms into the product structure. For example, addition reactions are generally more atom-economical than substitution reactions, which generate stoichiometric byproducts.

Chemical Reactivity Profile and Reaction Mechanisms of 4 Chloro 3,5,6 Trifluoropyridin 2 Amine

General Reactivity of Halogenated Aminopyridines

The reactivity of the pyridine (B92270) ring is fundamentally different from that of benzene (B151609). The electronegative nitrogen atom in the ring reduces the π-electron density, making pyridine and its derivatives generally less susceptible to electrophilic attack and more prone to nucleophilic attack compared to their benzene counterparts. uobabylon.edu.iq The introduction of substituents, particularly halogens and an amino group, further modifies this intrinsic reactivity.

Influence of Halogen Substituents on Ring Electron Density and Reactivity

Halogen atoms exert a dual electronic effect on the aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). chemistrysteps.comnih.gov

Inductive Effect (-I): Due to their high electronegativity, fluorine and chlorine atoms strongly pull electron density away from the pyridine ring through the sigma bonds. etamu.edu This effect is cumulative, and in a polyhalogenated compound like 4-Chloro-3,5,6-trifluoropyridin-2-amine, the ring is significantly deactivated and made more electron-deficient. This heightened electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the π-system of the ring, donating electron density. masterorganicchemistry.com While this effect exists, it is generally weaker than the inductive effect for halogens and is overshadowed by the strong -I effect, especially in the case of highly electronegative fluorine. chemistrysteps.com

In contrast, the amino (-NH₂) group is a strong electron-donating group (+R > -I). It donates its lone pair of electrons into the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to itself. rsc.orgncert.nic.inyoutube.com

Ortho, Meta, and Para Directing Effects of Halogens and Amino Group

The regioselectivity of substitution reactions is governed by the directing effects of the substituents already present on the ring.

Amino Group: The -NH₂ group is a potent activating group and a strong ortho, para-director for electrophilic aromatic substitution. ncert.nic.inleah4sci.com In the context of the pyridine ring, an amino group at the C-2 position would direct incoming electrophiles to the C-3 and C-5 positions.

The combination of these directing effects in this compound is complex. For a potential electrophilic attack, the powerful ortho, para-directing amino group at C-2 would favor substitution at C-3 and C-5. However, these positions are already occupied by halogen atoms and are subject to their deactivating influence.

| Substituent | Position | Electronic Effect | Directing Effect (for EAS) |

| -NH₂ | C-2 | Activating (+R > -I) | Ortho, Para |

| -F | C-3, C-5, C-6 | Deactivating (-I > +R) | Ortho, Para |

| -Cl | C-4 | Deactivating (-I > +R) | Ortho, Para |

Nucleophilic Substitution Reactions Beyond Initial Amination

The pronounced electron-deficient nature of the polyhalogenated pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The halogen atoms, particularly the chlorine at the C-4 position, can act as leaving groups when attacked by nucleophiles.

Replacement of Halogen Atoms by Diverse Nucleophiles

The chlorine atom at the C-4 position is the most likely site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent fluorine atoms and the ring nitrogen, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. Research on related polyhalogenated pyridines shows that the C-4 halogen is typically the most labile. For instance, pentafluoropyridine (B1199360) readily reacts with various nucleophiles at the C-4 position. Similar reactivity is expected for this compound, allowing for the introduction of a wide range of functional groups.

Formation of Azido Derivatives

A specific and important nucleophilic substitution reaction is the replacement of a halogen atom with an azide (B81097) group (-N₃), typically using sodium azide (NaN₃). Studies on closely related compounds have demonstrated the feasibility of this transformation. For example, the reaction of 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) with sodium azide in acetonitrile (B52724) results in the selective replacement of the fluorine atom at the C-4 position to yield 4-azido-3-chloro-2,5,6-trifluoropyridine. rsc.orgscispace.com This indicates a strong preference for substitution at the para-position relative to the ring nitrogen.

Applying this precedent to this compound, the reaction with sodium azide is predicted to replace the chlorine atom at the C-4 position.

Reaction Scheme: this compound + NaN₃ → 4-Azido-3,5,6-trifluoropyridin-2-amine + NaCl

This reaction proceeds via a standard SNAr mechanism, where the azide anion attacks the electron-deficient C-4 carbon, leading to the formation of a Meisenheimer intermediate, followed by the expulsion of the chloride ion. nih.gov

| Starting Material | Reagent | Product | Reference |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | Sodium Azide (NaN₃) | 4-Azido-3-chloro-2,5,6-trifluoropyridine | rsc.org, scispace.com |

| Pentafluoropyridine | Sodium Azide (NaN₃) | 4-Azido-2,3,5,6-tetrafluoropyridine | rsc.org, scispace.com |

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult due to the deactivating nature of the ring nitrogen, which lowers the energy of the π-orbitals and can be protonated under the strongly acidic conditions often used for EAS. uobabylon.edu.iqchemrxiv.org In the case of this compound, the situation is exacerbated by the presence of four strongly electron-withdrawing halogen atoms.

While the amino group at C-2 is a powerful activator, it is unlikely to overcome the combined deactivating effects of the ring nitrogen and the four halogens. nih.govrsc.org Any potential electrophilic attack would be extremely sluggish and require harsh reaction conditions. Furthermore, under strongly acidic conditions, the ring nitrogen and the exocyclic amino group would be protonated, forming pyridinium (B92312) and anilinium-type ions, which are even more strongly deactivated towards electrophilic attack. ncert.nic.in Consequently, electrophilic substitution reactions on the pyridine ring of this compound are considered synthetically unviable under normal conditions.

Reactivity Patterns under Electrophilic Conditions

The reactivity of this compound in electrophilic reactions is a nuanced subject, governed by the strong deactivating effect of the fluorine and chlorine atoms on the pyridine ring, which is counteracted to some extent by the activating, ortho,para-directing amino group. While direct electrophilic substitution on the pyridine ring is challenging due to its electron-deficient character, the amino group can be a site of electrophilic attack.

In analogous systems, such as the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives, an addition-elimination mechanism is proposed. researchgate.net This proceeds through a transition state where a positive charge develops on the aniline nitrogen. researchgate.net This suggests that under certain conditions, the amino group of this compound could act as a nucleophile.

The reaction kinetics in these related systems are typically second-order, and the rate is significantly influenced by the polar effects of substituents. researchgate.net A high negative rho (ρ) value in Hammett plots for similar reactions indicates a buildup of positive charge at the reaction center in the transition state. researchgate.net Furthermore, a Brønsted coefficient (β) value of around 0.85 suggests that bond formation to the nucleophile is significantly advanced in the transition state. researchgate.net

| Reaction Type | Key Features | Influencing Factors |

| Anilino-dechlorination | Second-order kinetics | Nature and position of substituent on the aniline ring |

| Mechanism | Addition-Elimination | Polarity of the solvent |

| Transition State | Positive charge development on the aniline nitrogen | Basicity of the nucleophilic amine |

Oxidation and Reduction Pathways

The redox chemistry of this compound is of interest for creating novel derivatives and for understanding its stability under various conditions.

While specific oxidation studies on this compound are not extensively documented in the provided context, the oxidation of similar amino- and chloro-substituted heterocyclic compounds can provide insights. The amino group is generally susceptible to oxidation, which can lead to the formation of nitroso, nitro, or dimeric azo compounds under controlled conditions. The highly fluorinated pyridine ring is relatively resistant to oxidation.

In related electrochemical systems, the oxidation of substrates can be a competing pathway during reductive cross-coupling reactions, leading to the formation of dimerization products. researchgate.net

Reductive processes offer a pathway to selectively modify the substituents on the this compound ring. The chloro group at the 4-position is a prime site for reductive dehalogenation or for reductive cross-coupling reactions.

Electrochemical methods have proven effective for the reductive cross-coupling of related 4-amino-6-chloropyrimidines with aryl halides. nih.gov These reactions often employ a sacrificial iron anode and a nickel catalyst to generate arylpyrimidine derivatives in moderate to high yields. nih.gov The mechanism is believed to involve the reduction of a C-halogen bond to a C-H bond as a competing process. researchgate.net

| Reaction Condition | Reactant | Product | Catalyst/Mediator |

| Electrochemical Reduction | 4-amino-6-chloropyrimidines and aryl halides | 4-amino-6-arylpyrimidines | Nickel catalyst, sacrificial iron anode |

Radical Reactions and Their Mechanisms

The involvement of this compound in radical reactions opens up avenues for novel carbon-carbon and carbon-heteroatom bond formations, which are often challenging via traditional ionic pathways.

Photoredox catalysis provides a powerful tool for generating radical intermediates under mild conditions. While direct studies on this compound are not detailed, the principles can be applied. In photoredox/nickel dual catalysis, alkyltrifluoroborates are excellent radical precursors due to their low oxidation potentials and stability. nih.gov This methodology allows for the coupling of radical species with aryl halides. nih.gov

The general mechanism involves the generation of a radical species via a single-electron transfer (SET) process initiated by a photocatalyst upon visible light irradiation. This radical can then engage in subsequent coupling reactions.

The generation of an aryl radical from this compound can be a key step in various cross-coupling reactions. While copper-catalyzed cross-coupling reactions of aryl halides sometimes proceed without the formation of free aryl radicals, other systems rely on their intermediacy. nih.gov

In electrochemical reductive cross-coupling reactions of similar chloro-substituted heterocycles, the formation of an aryl radical intermediate is a plausible step in the catalytic cycle. researchgate.netnih.gov These reactions demonstrate a high tolerance for various functional groups. nih.gov Radical-radical cross-coupling is another viable pathway, where a transient aryl radical could couple with another persistent radical to form the final product. nsf.govthieme-connect.de

| Reaction Type | Proposed Intermediate | Key Features |

| Photoredox/Nickel Dual Catalysis | Alkyl Radical | Mild reaction conditions, use of visible light |

| Electrochemical Reductive Cross-Coupling | Aryl Radical | Use of a sacrificial anode and nickel catalyst |

| Radical-Radical Coupling | Aryl Radical, Persistent Radical | Coupling of two distinct radical species |

Derivatization via Functional Group Transformations of the Amine Moiety

The primary amine group (–NH₂) at the 2-position of the this compound ring is a key site for synthetic modification. Its nucleophilic character allows for a variety of functional group transformations, including acylation, alkylation, and arylation, as well as more complex reactions like amidomethylation and aminoalkylation. The reactivity of this amine is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms on the pyridine ring, which can modulate its nucleophilicity.

Acylation, Alkylation, and Arylation of the Amino Group

The derivatization of the amino group through the formation of new carbon-nitrogen bonds is a fundamental strategy in medicinal and materials chemistry.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides is expected to proceed readily to form the corresponding N-acyl derivatives. These reactions typically occur in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents like alkyl halides or sulfates. The reaction can lead to mono- or di-alkylation, and the conditions can often be controlled to favor one over the other. For instance, the use of a bulky alkylating agent or specific stoichiometric ratios can promote mono-alkylation.

Arylation: The introduction of an aryl group onto the amino moiety, known as N-arylation, is commonly performed using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve treating this compound with an aryl halide in the presence of a palladium or copper catalyst and a suitable base.

Table 1: Representative Functional Group Transformations of the Amino Moiety

| Transformation | Reagent Class | Expected Product |

| Acylation | Acyl Halides, Anhydrides | N-Acyl-4-chloro-3,5,6-trifluoropyridin-2-amine |

| Alkylation | Alkyl Halides, Sulfates | N-Alkyl-4-chloro-3,5,6-trifluoropyridin-2-amine |

| Arylation | Aryl Halides (with catalyst) | N-Aryl-4-chloro-3,5,6-trifluoropyridin-2-amine |

Regioselective Amidomethylation and Aminoalkylation Strategies

Amidomethylation and aminoalkylation are important reactions for introducing more complex side chains that can significantly alter the biological or material properties of the parent molecule.

Amidomethylation: This reaction introduces an N-acylaminomethyl group onto the primary amine. A common method involves the use of N-(hydroxymethyl)amides or related electrophiles, often under acidic conditions. The regioselectivity of this reaction on the 2-amino group is expected to be high due to its pronounced nucleophilicity compared to the ring nitrogen atoms, which are deactivated by the halogen substituents.

Aminoalkylation: This transformation, also known as the Mannich reaction, involves the reaction of the amine with formaldehyde (B43269) (or another aldehyde) and a secondary amine to introduce an aminomethyl group. The reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic 2-amino group of the pyridine.

Table 2: Complex Functionalization Reactions of the Amino Group

| Reaction | Key Reagents | Expected Functional Group |

| Amidomethylation | N-(hydroxymethyl)amides | –CH₂NHCOR |

| Aminoalkylation | Formaldehyde, Secondary Amine | –CH₂NR₂ |

It is important to note that while these reactions are chemically plausible for this compound, specific experimental conditions, yields, and detailed characterization of the products would require dedicated laboratory investigation. The electronic and steric environment of the highly substituted pyridine ring would play a crucial role in the outcome of these transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3,5,6 Trifluoropyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of fluorinated organic molecules. The presence of various spin-active nuclei (¹H, ¹³C, ¹⁹F) in 4-Chloro-3,5,6-trifluoropyridin-2-amine allows for a multi-faceted analysis of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the amine (-NH₂) protons. The chemical shift of these protons can be influenced by solvent, concentration, and temperature due to hydrogen bonding. The integration of this signal would correspond to two protons.

| Nucleus | Expected Signal | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~5.0-7.0 ppm | Broad singlet | Signal corresponds to the two amine (-NH₂) protons. Position and shape are dependent on solvent and concentration. |

| ¹³C | 5 signals | Singlets or doublets/triplets | Each of the 5 carbons in the pyridine (B92270) ring is chemically distinct. Carbons bonded to fluorine will show characteristic splitting patterns (see section 4.1.2). |

¹⁹F NMR is particularly powerful for characterizing fluorinated pyridines due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The spectrum of this compound is expected to show three distinct signals, one for each fluorine atom at positions 3, 5, and 6.

The key feature of the ¹⁹F NMR spectrum is the spin-spin coupling between the different fluorine nuclei. These couplings provide definitive information about their relative positions on the pyridine ring. Generally, for fluoropyridines, the magnitude of the coupling constant (J) varies with the number of bonds separating the nuclei:

Ortho coupling (³JFF): Coupling between F-5 and F-6.

Meta coupling (⁴JFF): Coupling between F-3 and F-5.

Para coupling (⁵JFF): This is not present in this molecule.

Each of the three fluorine signals would therefore appear as a doublet of doublets, reflecting its coupling to the other two fluorine atoms. Furthermore, these fluorine atoms will also couple to the ¹³C nuclei, leading to characteristic splitting in the ¹³C NMR spectrum, known as nJCF coupling (where n is the number of bonds). The one-bond coupling (¹JCF) is typically large, while two- and three-bond couplings (²JCF, ³JCF) are smaller but still provide valuable structural information. rsc.orgnih.gov

While ¹H, ¹³C, and ¹⁹F NMR provide fundamental data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for the title compound itself due to the single type of proton environment (-NH₂), but it is invaluable for derivatives with more complex proton networks. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. For this compound, this would be most useful for assigning the carbon attached to the amino group if the NH₂ protons were coupled to it, though this is often not observed. Its real power lies in assigning carbons in more complex derivatives. science.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for this class of compounds. HMBC reveals correlations between nuclei separated by two or three bonds (e.g., ¹H-¹³C, ¹H-¹⁵N, ¹⁹F-¹³C). rsc.orgscience.gov An ¹⁹F-¹³C HMBC experiment would be particularly insightful, showing correlations between each fluorine atom and the carbon atoms two and three bonds away, providing a definitive map of the molecular skeleton and confirming the substitution pattern. researchgate.net

These advanced techniques are essential for distinguishing between isomers and confirming the precise structure of highly substituted, electron-deficient rings like the fluorinated pyridine core. ed.ac.uk

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding. A comprehensive study combining experimental IR and Raman spectroscopy with theoretical calculations has been performed on this compound (referred to in the study as ACTFP). researchgate.netelsevierpure.com

The infrared and Raman spectra provide clear information about the functional groups present in the molecule. researchgate.net

N-H Stretches: The amino (-NH₂) group gives rise to characteristic stretching vibrations. A study by Mohamed et al. observed four distinct stretches for the NH₂ moiety, which suggested the presence of two molecules per unit cell in the solid state, likely forming a dimer through hydrogen bonding. elsevierpure.com These bands typically appear in the 3300-3500 cm⁻¹ region of the IR and Raman spectra.

Halogen Interactions: The vibrations involving the carbon-halogen bonds (C-F and C-Cl) are also prominent. The C-F stretching vibrations are typically found in the 1100-1400 cm⁻¹ region, while the C-Cl stretch appears at a lower frequency, generally in the 600-800 cm⁻¹ range. The study successfully allocated the fundamental vibrations for all C-F and C-Cl bonds, which had not been considered in earlier published data on similar molecules. researchgate.netelsevierpure.com

Modern spectroscopic analysis heavily relies on the synergy between experimental measurements and quantum chemical calculations. For this compound, Density Functional Theory (DFT) calculations using the B3LYP method were performed to predict the vibrational frequencies. researchgate.netelsevierpure.com

This computational approach allows for:

Prediction of Stable Conformers: Calculations favored a non-planar amino form (C1 symmetry) as the most stable structure. elsevierpure.com

Theoretical Vibrational Frequencies: The calculated frequencies, when appropriately scaled, show strong agreement with the experimental data obtained from ATR-IR, DRIFT (Diffuse Reflectance Infrared Fourier Transform), and Raman spectroscopy. researchgate.net

Vibrational Assignments: By analyzing the Potential Energy Distributions (PEDs), each experimental band can be confidently assigned to a specific molecular motion (e.g., stretching, bending, or a combination thereof). The study noted that the normal coordinate analyses were extensively mixed, highlighting the complexity of the vibrational modes in this highly substituted molecule. elsevierpure.com

This correlation between experimental and theoretical data provides a high degree of confidence in the structural characterization and vibrational assignments. researchgate.netelsevierpure.com

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Notes on Analysis |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Observation of multiple N-H bands suggests intermolecular hydrogen bonding in the solid state. elsevierpure.com |

| C-F Stretching | 1100 - 1400 | Multiple strong bands are expected due to the three C-F bonds. |

| Pyridine Ring Stretching | 1400 - 1650 | Characteristic vibrations of the aromatic ring system. |

| C-Cl Stretching | 600 - 800 | A single, characteristic band for the C-Cl bond. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This technique is crucial for confirming the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of a molecule. For this compound, with a chemical formula of C₅H₂ClF₃N₂, the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS analysis would be expected to yield a mass value that closely matches this theoretical calculation, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Isotopic Mass Data for this compound (C₅H₂ClF₃N₂)

| Isotope | Exact Mass (Da) |

| ¹²C₅¹H₂³⁵Cl¹⁹F₃¹⁴N₂ | 199.9842 |

| ¹²C₅¹H₂³⁷Cl¹⁹F₃¹⁴N₂ | 201.9813 |

This table presents the theoretical exact masses for the two most abundant chlorine isotopes. An HRMS spectrum would show peaks corresponding to these masses, with their relative intensities reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions provides a "fingerprint" that can be used to elucidate the molecule's structure. For this compound, the fragmentation would likely proceed through several predictable pathways based on the principles of mass spectrometry for halogenated and amino-substituted aromatic compounds.

Common fragmentation patterns for similar aromatic amines often involve the initial loss of small, stable molecules or radicals. libretexts.orgmiamioh.edunih.govresearchgate.net The fragmentation of the pyridine ring itself is also a key diagnostic feature.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Proposed Fragment | Plausible m/z | Description of Loss |

| [M-H]⁺ | 199 | Loss of a hydrogen radical |

| [M-NH₂]⁺ | 184 | Loss of the amino group |

| [M-Cl]⁺ | 165 | Loss of the chlorine atom |

| [M-HCN]⁺ | 173 | Loss of hydrogen cyanide from the ring |

This table outlines some of the expected primary fragmentation ions. The actual spectrum would be more complex, showing subsequent fragmentation of these initial ions. The study of these patterns is essential for confirming the substitution pattern on the pyridine ring.

X-ray Crystallography

Determination of Molecular Geometry and Substitution Patterns

A crystal structure of this compound would precisely define the geometry of the pyridine ring and the spatial orientation of its substituents. The pyridine ring is expected to be largely planar, a common feature for aromatic systems. The carbon-carbon and carbon-nitrogen bond lengths within the ring would provide information on the electronic effects of the electron-withdrawing halogen substituents and the electron-donating amino group.

The analysis would also confirm the substitution pattern, unequivocally distinguishing it from other isomers.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing of this compound would be governed by a variety of intermolecular interactions. The presence of an amino group (a hydrogen bond donor) and nitrogen and fluorine atoms (hydrogen bond acceptors) suggests that hydrogen bonding would be a significant feature in its crystal lattice. nih.govresearchgate.net

Furthermore, the presence of chlorine and fluorine atoms introduces the possibility of halogen bonding. researchgate.netnih.govmdpi.commdpi.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this molecule, a C-Cl···N or C-F···N halogen bond could be a key structure-directing interaction. The study of these interactions is crucial for understanding the supramolecular chemistry of this compound.

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (amino group) | N (pyridine ring), F |

| Halogen Bonding | C-Cl, C-F | N (pyridine ring), O/N from adjacent molecules |

This table summarizes the likely intermolecular forces that would be observed in the crystal structure, influencing the material's physical properties.

Applications in Advanced Organic Synthesis

Building Block for Complex Fluorinated Organic Molecules

4-Chloro-3,5,6-trifluoropyridin-2-amine serves as a crucial starting material in the creation of complex organic molecules that contain fluorine. Its distinct structure, featuring a pyridine (B92270) ring with chlorine, fluorine, and amine groups, makes it a versatile component for synthesizing a wide array of intricate compounds.

Precursor in the Synthesis of Diverse Heterocyclic Systems

This compound is a valuable precursor for synthesizing various heterocyclic systems, which are ring-shaped molecules containing atoms of at least two different elements. For instance, it can be used in reactions to create fused pyridine structures. The reactivity of the chlorine and fluorine atoms on the pyridine ring allows for sequential substitution reactions, leading to the formation of more complex heterocyclic frameworks. The synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine from 2-aminopyridine (B139424) highlights a similar transformation pathway that can be applied to create diverse heterocyclic systems. nih.gov The ability to selectively replace these halogen atoms is key to building elaborate molecular architectures.

Role in Constructing Polyhalogenated Pyridine Derivatives for Specific Applications

The presence of multiple halogen atoms on this compound makes it an ideal building block for constructing polyhalogenated pyridine derivatives. These derivatives are important in various fields due to their unique chemical properties. By strategically replacing the chlorine and fluorine atoms with other functional groups, chemists can tailor the properties of the resulting molecules for specific uses. For example, the synthesis of 4-amino-3,5,6-trichloropyridine-2-formic acid, a herbicide, starts from a related polyhalogenated pyridine, demonstrating the utility of such precursors. google.com

Reagents and Intermediates in Multistep Synthetic Pathways

Beyond its role as a primary building block, this compound and its derivatives are important as reagents and intermediates in longer, multistep synthetic sequences.

Derivatization for Selective Introduction of Functional Groups

The amine group on this compound can be chemically modified, or "derivatized," to introduce a variety of functional groups into a molecule. This selective modification is a powerful tool in organic synthesis. For example, the amine can be converted into other functional groups, which can then participate in further reactions to build more complex molecules. This process allows for precise control over the final structure of the synthesized compound.

Utilization in Palladium-Catalyzed Carbonylative Transformations of Analogues

While direct palladium-catalyzed carbonylative transformations of this compound are not extensively documented, the principles of such reactions are well-established for related halogenated pyridines. In these transformations, a carbon monoxide molecule is inserted into the carbon-halogen bond, a reaction often catalyzed by a palladium complex. This method is a powerful way to introduce a carbonyl group (C=O) into the pyridine ring, which is a key functional group in many organic compounds. The reactivity of the C-Cl bond in similar molecules makes it a suitable candidate for such transformations, enabling the synthesis of various carbonyl-containing pyridine derivatives.

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to make it easier to detect and quantify. greyhoundchrom.com While this compound itself is not a common derivatizing agent, its structural motifs are relevant. Reagents containing fluorine atoms are often used in derivatization to enhance the detectability of compounds in techniques like gas chromatography (GC), particularly with electron capture detection (ECD). libretexts.org For example, fluorinated anhydrides are used to derivatize alcohols, phenols, and amines. jfda-online.com The presence of fluorine atoms in a derivatizing agent can significantly improve the sensitivity and selectivity of an analysis. nih.govmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂ClF₃N₂ |

| Molecular Weight | 198.53 g/mol |

| Appearance | Solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| CAS Number | 101565-40-0 (related compound) |

Pre- and Post-Column Derivatization for Amine Group Analysis in Chromatography

Despite a comprehensive search, no specific information or research findings were identified that document the use of this compound as a pre- or post-column derivatization reagent for the analysis of amine groups in chromatography. The scientific literature details various other chlorinated and fluorinated reagents for this purpose, but the specified compound is not mentioned in this context.

Use in High-Performance Liquid Chromatography (HPLC) Method Development

Similarly, no data could be retrieved from the public domain detailing the specific use of this compound in the development of HPLC methods. While HPLC is a standard technique for the analysis of pyridine derivatives, the application of this particular compound as a tool or reagent in method development is not documented in the available literature.

Exploration of Biological and Pharmaceutical Relevance of 4 Chloro 3,5,6 Trifluoropyridin 2 Amine Analogues

Structure-Activity Relationships (SAR) of Fluorinated Aminopyridines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fluorinated aminopyridines, SAR analyses focus on how variations in the substitution pattern of halogens and amino groups, as well as the presence of fluorine, dictate the compound's therapeutic potential. nih.govresearchgate.net

The biological activity of aminopyridine derivatives is highly sensitive to the nature and position of their substituents. nih.gov Studies on various pyridine (B92270) derivatives have shown that the presence, number, and location of groups like amino (-NH2), hydroxyl (-OH), and halogens (F, Cl, Br) significantly affect their bioactivity, such as antiproliferative effects. nih.gov For instance, while the addition of certain -OH or methoxy (B1213986) (-OCH3) groups can enhance antiproliferative activity, the introduction of halogens or other bulky groups can sometimes lead to a decrease in potency against cancer cell lines. nih.gov

The substitution pattern also dictates the chemical reactivity and the types of intermolecular interactions the molecule can form. The reaction of 4-aminopyridine (B3432731) with different halogens can result in various structural outcomes, including the formation of protonated 4-aminopyridinium (B8673708) ions, which highlights the influence of the halogen on the final product's structure. acs.org Furthermore, the strategic substitution of amino acids in peptides, which can be seen as analogous to modifying substituents on a core scaffold, has been shown to facilitate insertion into bacterial membranes and intensify antimicrobial activity. nih.gov This underscores the principle that specific substitution patterns are crucial for targeted biological outcomes.

Fluorine possesses a unique combination of properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—that are extensively leveraged in drug design to enhance a molecule's "drug-likeness". nih.govcapes.gov.brbenthamscience.comresearchgate.net The incorporation of fluorine into molecules like aminopyridine analogues can profoundly modulate their physicochemical and pharmacokinetic properties. researchgate.net

One of the most significant benefits of fluorination is the enhancement of metabolic stability. nih.gov Strategic placement of a fluorine atom can block sites on a molecule that are susceptible to metabolic oxidation by enzymes such as the cytochrome P450 family. mdpi.comnih.gov This protection from metabolism can lead to improved oral bioavailability and a longer half-life in the body. nih.govnih.gov For example, fluorinated analogues of an Aurora kinase inhibitor demonstrated a better pharmacokinetic profile and oral bioavailability by blocking oxidative metabolism. nih.gov

Fluorine can also improve membrane permeability and alter lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govgoogle.com While fluorination often increases lipophilicity, which can enhance membrane permeation, its effect is highly context-dependent. researchgate.net In some cases, a single fluorine atom has been shown to remarkably improve multiple ADME parameters simultaneously, including permeability, solubility, and in vivo clearance. nih.gov Furthermore, fluorine can act as a bioisostere of other atoms or functional groups, such as a hydroxyl group or even a nitrogen atom in heterocyclic rings. nih.govresearchgate.net This allows chemists to fine-tune the electronic properties, pKa, and binding interactions of a molecule without drastically altering its shape, often leading to increased binding affinity for its target protein. capes.gov.brresearchgate.net

Table 1: Influence of Fluorine on Physicochemical and Pharmacokinetic Properties

| Property | Effect of Fluorination | Mechanism/Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | Blocks sites of oxidative metabolism by enzymes (e.g., Cytochrome P450). | mdpi.comnih.gov |

| Oral Bioavailability | Improved | Enhanced metabolic stability and/or membrane permeability. | nih.govnih.gov |

| Membrane Permeation | Enhanced | Increases lipophilicity, facilitating passage across lipid bilayers. | nih.govgoogle.com |

| Binding Affinity | Increased | Alters electronic properties, enabling stronger interactions (e.g., electrostatic, hydrogen bonds) with the target protein. | capes.gov.brresearchgate.net |

| Solubility | Variable | Can improve or decrease solubility depending on the molecular context. | nih.gov |

| pKa | Altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. | researchgate.net |

Biochemical Interactions and Enzymatic Modulation

Analogues of 4-Chloro-3,5,6-trifluoropyridin-2-amine and related fluorinated aminopyridines are of interest primarily for their ability to interact with and modulate the function of biological macromolecules, particularly enzymes and protein receptors.

Fluorinated aminopyridines can engage with a variety of enzymes and proteins, leading to a modulation of their biological activity. A prominent example is the interaction of fluorinated 4-aminopyridine derivatives with ion channels. These compounds have been shown to be effective blockers of voltage-gated potassium channels, a mechanism that is believed to underlie their therapeutic potential in conditions like multiple sclerosis by improving nerve impulse conduction in demyelinated axons. google.com The introduction of fluorine into the 4-aminopyridine structure does not disrupt these fundamental properties. google.com

The broader field of biocatalysis also demonstrates the diverse interactions of fluorinated compounds with enzymes. Enzymes from various classes, including fluorinases, aldolases, transaminases, and lipases, can recognize and process fluorinated substrates. dtu.dknih.gov For instance, dehydrogenases have been used for the enzymatic synthesis of fluorinated alanine (B10760859) enantiomers from a fluorinated pyruvate (B1213749) substrate. dtu.dk These interactions highlight the capacity of enzymes to accommodate fluorinated molecules, which in turn suggests that such molecules can be designed to specifically fit into and influence the active sites of target enzymes.

A significant area of research for fluorinated aminopyridine analogues is their development as enzyme inhibitors, particularly for kinases and proteases, which are crucial targets in oncology and other therapeutic areas.

Kinase Inhibitors: Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov Fluorinated compounds have been successfully developed as potent and selective kinase inhibitors. mdpi.comnih.gov For example, strategic fluorination of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold led to a potent and selective inhibitor of casein kinase 2 (CSNK2), an antiviral target. mdpi.com The fluorine atom improved metabolic stability while maintaining high potency. mdpi.com Similarly, fluorinated analogues of an imidazo[1,2-a]pyrazine-based compound were developed as inhibitors of Aurora kinases, which are linked to cancer. nih.gov Small molecule inhibitors targeting various tyrosine kinases are also a major focus in cancer therapy. researchgate.netnih.gov

Protease Inhibitors: Proteases are enzymes that cleave proteins and are involved in numerous physiological and pathological processes. Fluorinated molecules have been evaluated as inhibitors of this enzyme class. Amides derived from fluorinated pyrrolidines were shown to be effective inhibitors of the protease dipeptidyl peptidase IV (DP-IV), a target in diabetes treatment. nih.gov In another example, a fluorinated analogue of a lead compound was developed as a potent inhibitor of the protease cathepsin K, a target for osteoporosis treatment, by preventing metabolic hydroxylation and dramatically enhancing bioavailability. nih.gov

Table 2: Examples of Fluorinated Compounds as Enzyme Inhibitors

| Enzyme Target | Enzyme Class | Example Compound Class | Therapeutic Area | Reference |

|---|---|---|---|---|

| Casein Kinase 2 (CSNK2) | Kinase | Fluorinated pyrazolo[1,5-a]pyrimidines | Antiviral, Oncology | mdpi.com |

| Aurora Kinases | Kinase | Fluorinated imidazo[1,2-a]pyrazines | Oncology | nih.gov |

| Dipeptidyl Peptidase IV (DP-IV) | Protease | Fluoropyrrolidine amides | Diabetes | nih.gov |

| Cathepsin K | Protease | Fluorinated leucine (B10760876) side-chain analogue | Osteoporosis | nih.gov |

| Plasmodial Kinases (e.g., PfGSK3) | Kinase | Trisubstituted Pyrimidines | Antimalarial | nih.gov |

In addition to inhibiting enzymes, fluorinated aminopyridine analogues can function as modulators of protein receptors. Their ability to act as blockers of voltage-gated potassium channel receptors is a clear example of this activity. google.com By binding to the channel protein, these molecules modulate its function by physically obstructing the passage of ions.

Research on Potential Therapeutic Applications (via Analogues)

The pyridine scaffold is a well-established component in several antitubercular drugs, including isoniazid (B1672263) and ethionamide. plos.org This precedent has spurred research into new pyridine-containing compounds as potential treatments for tuberculosis (TB), a persistent global health issue exacerbated by the rise of drug-resistant strains.

In this context, analogues of this compound have been investigated. A study assessing various fluorinated chalcones and their corresponding 2-aminopyridine-3-carbonitrile derivatives revealed promising candidates for antitubercular drug development. nih.gov One of the most potent compounds identified was a 2-aminopyridine-3-carbonitrile derivative, designated as compound 40 , which exhibited a minimum inhibitory concentration (MIC) of approximately 8 μM against Mycobacterium tuberculosis H37Rv. plos.orgnih.gov This potency is notable as it is comparable to broad-spectrum antibiotics and significantly greater than the first-line antitubercular drug, pyrazinamide. plos.org

Crucially, this lead molecule also demonstrated a favorable safety profile in preliminary tests, showing low toxicity against human liver cell lines, which suggests selective activity against the mycobacterium. plos.orgnih.gov Molecular docking studies indicated that these aminopyridine derivatives likely exert their effect by targeting thymidylate kinase, a key enzyme in mycobacterial DNA synthesis. The most potent compound showed a strong binding energy of -9.67 Kcal/mol with this enzyme. nih.gov These findings highlight the potential of fluorinated 2-aminopyridine (B139424) derivatives as promising lead molecules for the development of new antitubercular agents. plos.orgnih.gov

Table 1: Antitubercular Activity of a Lead 2-Aminopyridine-3-Carbonitrile Analogue

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (IC50) vs. Human Liver Cells (LO2) | Putative Target |

|---|---|---|---|---|

| Compound 40 (a 2-aminopyridine-3-carbonitrile derivative) | Mycobacterium tuberculosis H37Rv | ~8 μM | >70 μg/mL | Thymidylate Kinase |

Data sourced from studies on fluorinated aminopyridine derivatives. plos.orgnih.gov

Multiple sclerosis (MS) is a neurological disease characterized by the loss of myelin, the protective sheath around nerve axons. uchicagomedicine.org Developing tools to image demyelination is crucial for diagnosing and monitoring the disease. Positron Emission Tomography (PET) is a powerful imaging technique that, with the right tracer, can provide quantitative information about specific biochemical processes in the body. snmjournals.orgnih.gov

Researchers have explored fluorinated 4-aminopyridine analogues as potential PET tracers for demyelination. snmjournals.org In healthy myelinated axons, voltage-gated potassium channels are typically located underneath the myelin sheath. uchicagomedicine.orgnih.gov During demyelination, these channels become exposed and their numbers increase. uchicagomedicine.orgnih.gov The drug 4-aminopyridine (dalfampridine) is known to block these exposed channels and is used clinically to improve symptoms in MS patients. uchicagomedicine.orgnih.gov

This biological mechanism provides a clear target for an imaging agent. Scientists developed a radiofluorinated analogue, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), to serve as a PET tracer. nih.govsnmjournals.org Studies in animal models of MS demonstrated that this tracer accumulates to a higher degree in demyelinated areas compared to healthy, myelinated regions. uchicagomedicine.orgsnmjournals.org Subsequent first-in-human studies have shown that [¹⁸F]3F4AP can successfully enter the brain and that its uptake correlates with areas of demyelination identified by other methods like myelin water imaging (MWI), a specialized MRI technique. snmjournals.orgresearchgate.net This indicates that [¹⁸F]3F4AP is a robust marker of demyelination and a promising PET tracer for studying conditions like MS. snmjournals.orgsnmjournals.org

Table 2: Characteristics of a Fluorinated 4-Aminopyridine PET Tracer for Demyelination

| Tracer | Target | Indication | Key Finding |

|---|---|---|---|

| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Exposed Voltage-Gated Potassium Channels | Multiple Sclerosis (Demyelination) | Shows increased uptake in demyelinated lesions, correlating with myelin loss. snmjournals.orgsnmjournals.org |

Data sourced from research on PET tracers for multiple sclerosis. uchicagomedicine.orgsnmjournals.orgnih.govsnmjournals.org

The pyridine ring is a common feature in many kinase inhibitors used in cancer therapy. nih.gov Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a frequent driver of cancer growth. Analogues of this compound, with their substituted pyridine core, are logical candidates for investigation as kinase inhibitors.

Research has shown that pyrazolopyridine derivatives, which share a core structural element, are effective inhibitors of various kinases. nih.gov For instance, the FDA-approved drug Selpercatinib, which contains a pyrazolo[1,5-a]pyridine (B1195680) core, is a potent RET kinase inhibitor used to treat certain types of lung and thyroid cancer. nih.gov Other research has focused on designing pyridine-based molecules to inhibit different kinases. In one example, a novel pyridine bioisostere of the drug cabozantinib (B823) was synthesized and showed potent inhibitory activity against c-Met kinase, a target in hepatocellular carcinoma, with an IC₅₀ value of 4.9 nM, comparable to the parent drug. mdpi.com

Furthermore, fluorinated thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for anticancer activity. mdpi.com One such derivative, containing a 7-chloro substitution, proved to be highly active against a panel of human cancer cell lines, with particular sensitivity noted in renal cancer cell lines. mdpi.com These examples underscore the principle that modifying a core pyridine structure, including through fluorination and chlorination, can yield potent and selective inhibitors of cancer-related signaling pathways.

Table 3: Examples of Pyridine-Containing Kinase Inhibitors

| Compound Type | Target Kinase | Therapeutic Area | Key Finding |

|---|---|---|---|